An In-depth Technical Guide to the Core Chemical Properties of Benzo[kl]xanthene
An In-depth Technical Guide to the Core Chemical Properties of Benzo[kl]xanthene
Introduction: The Benzo[kl]xanthene Scaffold
Benzo[kl]xanthene is a polycyclic aromatic hydrocarbon (PAH) featuring a xanthene core fused with an additional benzene ring. The xanthene structure, a dibenzopyran ring system, is a privileged scaffold in medicinal chemistry and materials science due to its unique electronic and photophysical properties. The fusion of the additional benzene ring in Benzo[kl]xanthene extends the π-conjugated system, which is expected to influence its chemical reactivity, spectroscopic behavior, and potential applications.
Derivatives of the Benzo[kl]xanthene core have garnered significant interest for their diverse biological activities, including antioxidant, antifungal, antibacterial, anti-inflammatory, and antiproliferative properties.[1] These activities underscore the importance of understanding the fundamental chemical properties of the parent scaffold to inform the design of novel therapeutic agents and functional materials.
Molecular Structure and Physicochemical Properties
The fundamental properties of Benzo[kl]xanthene are rooted in its molecular structure. The planar, rigid aromatic system is key to its characteristics.
Molecular Formula: C₁₆H₁₀O[2] Molecular Weight: 218.25 g/mol [] CAS Number: 200-23-7[]
The core structure consists of four fused aromatic rings and a central pyran-like ether linkage. This extensive conjugation is the primary determinant of its electronic and photophysical properties.
Diagram: Molecular Structure of Benzo[kl]xanthene
Caption: Chemical structure of the parent Benzo[kl]xanthene molecule.
Table 1: Predicted Physicochemical Properties of Benzo[kl]xanthene
| Property | Value | Source |
| Molecular Weight | 218.25 g/mol | [4] |
| XlogP3 | 4.4 | [2] |
| Topological Polar Surface Area | 9.2 Ų | [2] |
| Heavy Atom Count | 17 | [2] |
| Covalently-Bonded Unit Count | 1 | [2] |
| Complexity | 287 | [2] |
Note: These values are computationally predicted and have not been experimentally verified for the parent compound.
Spectroscopic Properties
Detailed experimental spectroscopic data for the unsubstituted Benzo[kl]xanthene is scarce. The following sections describe the expected spectroscopic behavior based on the xanthene core and data from related compounds.
NMR Spectroscopy
¹H NMR: The proton NMR spectrum of Benzo[kl]xanthene is expected to show signals in the aromatic region (typically δ 7.0-8.5 ppm). The exact chemical shifts and coupling constants would be dependent on the electronic environment of each proton, influenced by the fused ring system and the oxygen heteroatom.
¹³C NMR: The carbon NMR spectrum would display a series of signals in the downfield region characteristic of sp² hybridized carbons in an aromatic system. The carbon atoms adjacent to the oxygen atom would likely appear at a lower field due to the deshielding effect of the electronegative oxygen.
UV-Visible and Fluorescence Spectroscopy
The extended π-conjugation in Benzo[kl]xanthene suggests that it will absorb ultraviolet (UV) and possibly visible light. The UV-Vis spectrum of xanthene derivatives typically shows strong π-π* transitions. The fusion of the additional benzene ring is expected to cause a bathochromic (red) shift in the absorption maxima compared to the simpler xanthene core.
Many xanthene derivatives are known for their fluorescent properties.[5][6] It is highly probable that Benzo[kl]xanthene also exhibits fluorescence. The emission wavelength would be longer than the absorption wavelength (Stokes shift). The fluorescence quantum yield and lifetime would be influenced by the rigidity of the molecular structure and the surrounding solvent environment.
Mass Spectrometry
The NIST WebBook provides a mass spectrum for Benzo[kl]xanthene, which is a crucial tool for confirming its molecular weight and fragmentation pattern. The electron ionization (EI) mass spectrum would show a prominent molecular ion peak (M⁺) at m/z 218, corresponding to its molecular weight.
Chemical Reactivity
The chemical reactivity of Benzo[kl]xanthene is dictated by the electron distribution within its aromatic system and the presence of the ether linkage.
Electrophilic Aromatic Substitution
The fused benzene rings are susceptible to electrophilic aromatic substitution reactions, such as nitration, halogenation, and Friedel-Crafts reactions. The position of substitution will be directed by the activating/deactivating effects of the fused rings and the oxygen atom. Computational studies on the electron density distribution would be necessary to predict the most likely sites of electrophilic attack.
Oxidation
The methylene bridge in the dihydropyran ring of some xanthene derivatives is susceptible to oxidation to form the corresponding xanthone. It is plausible that the Benzo[kl]xanthene core could undergo similar oxidative transformations under appropriate conditions.
Reactions Involving the Oxygen Atom
The lone pair of electrons on the oxygen atom can participate in reactions. For instance, it can be protonated in the presence of strong acids, which would alter the electronic properties of the entire molecule.
Diagram: Potential Reactivity of the Benzo[kl]xanthene Core
Caption: A conceptual workflow of potential chemical reactions involving the Benzo[kl]xanthene scaffold.
Synthesis
The synthesis of the unsubstituted Benzo[kl]xanthene is not well-documented in easily accessible literature. However, general synthetic strategies for related benzoxanthene structures often involve the condensation of a naphthol derivative with an appropriate aldehyde or ketone, followed by cyclization. For instance, the reaction of 2-naphthol with aldehydes in the presence of a catalyst is a common method for synthesizing dibenzo[a,j]xanthenes.[7] A similar approach, potentially starting from a different naphthol isomer or a related precursor, could conceivably be adapted for the synthesis of Benzo[kl]xanthene.
Applications and Future Directions
While specific applications for the parent Benzo[kl]xanthene are not established, the diverse biological activities of its derivatives suggest significant potential in drug discovery.[1] The fluorescent nature of the xanthene core also points towards possible applications in materials science, such as in the development of organic light-emitting diodes (OLEDs), fluorescent probes, and sensors.[5][6]
Future research should focus on the definitive synthesis and comprehensive characterization of the unsubstituted Benzo[kl]xanthene. This would provide a crucial baseline for understanding the structure-activity relationships of its more complex and biologically active derivatives. Detailed experimental and computational studies are needed to fully elucidate its electronic structure, photophysical properties, and chemical reactivity.
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